
methyl 7-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 7-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 1158503-82-2 . It has a molecular weight of 254.08 and its IUPAC name is methyl 7-bromo-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of methyl 7-bromo-1H-indole-2-carboxylate involves a reaction with toluene-4-sulfonic acid in toluene for 10 hours under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for methyl 7-bromo-1H-indole-2-carboxylate is 1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 2nd position .Physical And Chemical Properties Analysis
Methyl 7-bromo-1H-indole-2-carboxylate is a solid substance . and should be stored in a dry environment at 2-8°C . Its water solubility is calculated to be 0.0631 mg/ml .Scientific Research Applications
Antiviral Applications
Indole derivatives, including methyl 7-bromo-1H-indole-2-carboxylate, have shown promise in antiviral research. Compounds with the indole core have been synthesized and tested for their inhibitory activity against various viruses. For instance, certain indole-2-carboxylate derivatives have demonstrated significant inhibitory effects against influenza A virus, with notable selectivity indices .
Anti-inflammatory and Analgesic Applications
The indole scaffold is integral to compounds evaluated for their anti-inflammatory and analgesic properties. Researchers have synthesized benzothiazole-containing benzene sulphonamide and carboxamide derivatives, which include indole structures, to assess their effectiveness in vivo for reducing inflammation and pain .
Anticancer Research
Indole derivatives are extensively studied for their potential in treating cancer. The structural diversity of indole-based compounds allows for the development of various molecules that can target cancer cells, providing a broad spectrum of therapeutic options in oncology .
Antimicrobial Activity
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic makes indole derivatives, such as methyl 7-bromo-1H-indole-2-carboxylate, valuable in the development of new antimicrobial agents .
Metal Complexes in Medicinal Chemistry
Indole-containing metal complexes have been recognized for their medicinal applications. The combination of indole structures with transitional metals can lead to the development of effective medicinal agents, offering a new dimension in drug discovery .
HIV Research
Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase. The indole core and the C2 carboxyl group of these compounds can chelate the Mg2+ ions within the active site of the integrase, which is crucial for the viral replication process .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRWYSFWORSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676377 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
CAS RN |
1158503-82-2 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




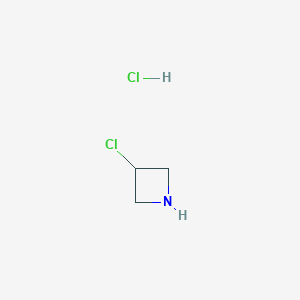

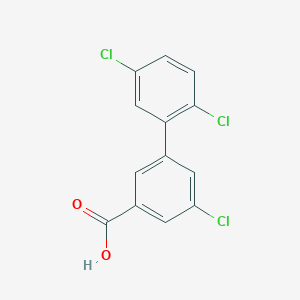
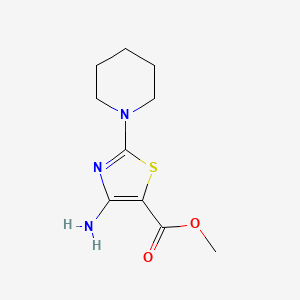


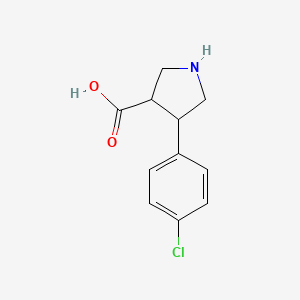
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)

![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)
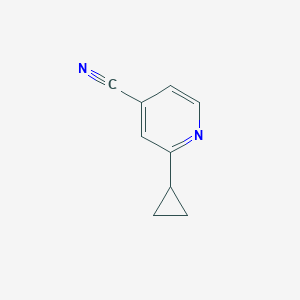
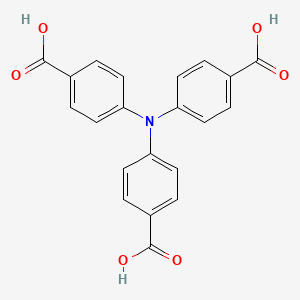
![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)